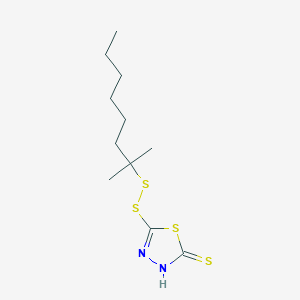

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)-

Description

Historical Context of Thiadiazole Heterocycles in Organic Chemistry

The exploration of thiadiazole derivatives represents a cornerstone in heterocyclic chemistry, with roots tracing back to the late 19th century. The foundational work of Fischer in 1882 first identified the thiadiazole framework, though its structural elucidation was later refined by Freud and Kuhn in 1890. These early discoveries laid the groundwork for understanding the unique aromaticity of thiadiazoles, which arises from the conjugated π-system stabilized by sulfur and nitrogen lone pairs. The Hantzsch–Widman nomenclature system, established in the early 20th century, formalized the naming conventions for these heterocycles, distinguishing the four constitutional isomers based on sulfur and nitrogen positions.

The synthetic utility of 1,3,4-thiadiazoles became evident in the mid-20th century. In 1956, the parent 1,3,4-thiadiazole compound was synthesized through a four-step sequence starting from hydrazine and thiosemicarbazide. This breakthrough demonstrated the feasibility of constructing the core scaffold using readily available precursors, paving the way for structural diversification. Subsequent innovations, such as the Hurd–Mori reaction (1952), enabled efficient cyclization of acyl hydrazones with thionyl chloride to yield functionalized thiadiazoles. The development of these methodologies coincided with the growing recognition of thiadiazoles' pharmacological potential, exemplified by the introduction of cephazolin (a 1,3,4-thiadiazole-containing antibiotic) in the 1970s.

Significance of Sulfur-Containing Heterocycles in Chemical Research

Sulfur's unique electronic configuration and polarizability make it indispensable in heterocyclic chemistry. The 1,3,4-thiadiazole-2(3H)-thione scaffold exemplifies this principle, combining sulfur's nucleophilic thione group with the electron-deficient thiadiazole ring. This duality enables diverse reactivity patterns, including:

- Electrophilic aromatic substitution at the 5-position, facilitated by ring electron deficiency

- Thione-thiol tautomerism , allowing participation in redox reactions and metal coordination

- Radical stabilization through delocalization of sulfur's lone pairs

The tert-nonyldithio substituent at position 5 introduces steric bulk and lipophilicity, enhancing membrane permeability in bioactive compounds. This structural feature has been leveraged in antimicrobial agents, where the extended alkyl chain improves interaction with bacterial cell membranes. Recent advances in C–H sulfuration methodologies using elemental sulfur (S~8~) have streamlined the synthesis of such derivatives, enabling efficient introduction of sulfur functionalities without requiring pre-functionalized substrates.

Positional Isomerism in Thiadiazole Systems

The four thiadiazole isomers demonstrate markedly different physicochemical and biological properties. Comparative analysis reveals:

| Isomer | Aromaticity Index | Dipole Moment (D) | Bioactivity Prevalence |

|---|---|---|---|

| 1,2,3-thiadiazole | 0.72 | 3.8 | Low |

| 1,2,4-thiadiazole | 0.68 | 4.1 | Moderate |

| 1,2,5-thiadiazole | 0.65 | 3.5 | Rare |

| 1,3,4-thiadiazole | 0.85 | 2.9 | High |

The superior aromaticity of 1,3,4-thiadiazole (0.85 vs. 0.72 for 1,2,3-isomer) accounts for its enhanced metabolic stability in pharmaceutical applications. Quantum mechanical calculations show that the 1,3,4-arrangement maximizes π-electron delocalization, with nucleus-independent chemical shift (NICS) values of -12.3 ppm compared to -9.8 ppm for other isomers. This stabilization is critical for maintaining structural integrity under physiological conditions, particularly in compounds like 5-(tert-nonyldithio)-1,3,4-thiadiazole-2(3H)-thione where the bulky substituent induces significant ring strain.

Properties

CAS No. |

97503-12-3 |

|---|---|

Molecular Formula |

C11 H20N2S4 C11H20N2S4 |

Molecular Weight |

308.6 g/mol |

IUPAC Name |

5-(2-methyloctan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C11H20N2S4/c1-4-5-6-7-8-11(2,3)17-16-10-13-12-9(14)15-10/h4-8H2,1-3H3,(H,12,14) |

InChI Key |

LFJYCZUCHIBVSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)SSC1=NNC(=S)S1 |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Cyclization from Thiosemicarbazides

Reaction with Carbon Disulfide

Direct Substitution

- Substituted thiadiazoles can be prepared by reacting preformed thiadiazole cores with alkyl or aryl mercaptans to introduce dithio groups at specific positions.

Specific Method: Preparation of 5-(tert-Nonyldithio)-1,3,4-Thiadiazole

The preparation of 5-(tert-nonyldithio)-1,3,4-thiadiazole involves introducing tert-nonyldithio groups into the thiadiazole framework. This is typically achieved via mercaptan reactions or oxidative processes.

Mercaptan Reaction

- Starting Material : 2,5-dimercapto-1,3,4-thiadiazole or its alkali metal salts.

- Process :

- The reaction begins with the slow addition of hydrogen peroxide to a mixture containing the starting material and tert-nonyl mercaptan.

- This mixture is maintained in a solvent (e.g., water or organic solvents) at temperatures ranging from 15°C to 100°C.

- If alkali metal salts are used, an inorganic acid (e.g., sulfuric acid) is added to neutralize the salt.

- Outcome :

- The reaction proceeds across phase boundaries in a three-phase system (organic phase containing mercaptan, aqueous phase containing hydrogen peroxide, and solid phase containing the thiadiazole compound).

- The product is separated as an organic layer after washing and solvent removal.

Chlorination Method

- Starting Material : Dry 2,5-dimercapto-1,3,4-thiadiazole.

- Process :

- Chlorine gas is introduced into a suspension of the starting material in carbon tetrachloride at low temperatures (0–15°C).

- The resulting sulfenyl chloride intermediate reacts with tert-nonyl mercaptan added dropwise.

- After removal of hydrogen chloride gas and solvent stripping, the final product is obtained.

- Yield :

- This method typically achieves yields around 83% based on dry starting material.

Reaction Conditions and Optimization

Temperature Control

Solvent Selection

Reaction Time

- Slow addition of reagents (e.g., hydrogen peroxide) over several hours ensures controlled reaction kinetics and minimizes side reactions.

Data Table: Reaction Parameters for Synthesis

| Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Solvent |

|---|---|---|---|---|---|

| Mercaptan Reaction | Sodium salt of dimercapto-thiadiazole | Hydrogen peroxide + tert-nonyl mercaptan | 15–100°C | High | Water/Organic Solvent |

| Chlorination | Dry dimercapto-thiadiazole | Chlorine gas + tert-nonyl mercaptan | 0–15°C | ~83 | Carbon Tetrachloride |

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

Antifungal Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole possess significant antifungal properties. A study highlighted the effectiveness of certain derivatives against pathogenic fungi such as Candida, showing minimal toxicity to human cells. The mechanism involves disruption of cell wall integrity and biogenesis, indicating potential for therapeutic applications in treating fungal infections .

Antibacterial Properties

Compounds within the thiadiazole family have shown promising antibacterial effects. They have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. These compounds may serve as lead candidates for developing new antibacterial agents .

Anti-Tuberculosis Activity

Recent studies have identified specific derivatives that exhibit significant inhibition against multidrug-resistant tuberculosis strains. These findings suggest that 1,3,4-thiadiazole derivatives could be pivotal in combating resistant forms of tuberculosis .

Anti-Platelet Effects

Some derivatives have been screened for their anti-platelet activity, showing potential in reducing platelet aggregation. This property could be beneficial in developing new treatments for cardiovascular diseases .

Industrial Applications

Beyond medicinal uses, 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- finds applications in various industrial sectors:

Lubricants and Hydraulic Fluids

The compound is utilized in the formulation of hydraulic fluids and lubricants due to its stability and performance-enhancing properties .

Chemical Manufacturing

It serves as an intermediate in the synthesis of other chemical compounds, contributing to the production of specialty chemicals used across multiple industries .

Case Study 1: Antifungal Efficacy

A detailed investigation into the antifungal activity of a specific derivative (C1) demonstrated its effectiveness against azole-resistant Candida species with MIC values ranging from 8 to 96 μg/ml. The study provided insights into the compound's mechanism of action through cytochemical analysis and vibrational spectroscopy .

Case Study 2: Anti-Tuberculosis Screening

In a study focused on anti-tuberculosis agents, several new thiadiazole derivatives were synthesized and evaluated for their activity against MDR-TB strains. The results indicated that certain compounds exhibited superior inhibition compared to existing treatments .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The pathways involved may include the disruption of cellular processes and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazole-2(3H)-thione Derivatives

Key Differences:

Bioactivity: While smaller substituents (e.g., methoxy) optimize enzyme binding via hydrogen bonds, bulky groups like tert-nonyldithio may favor hydrophobic interactions or allosteric modulation .

Synthetic Complexity: Introducing tert-nonyldithio requires multi-step synthesis, whereas amino or ethoxy groups are added directly during cyclization .

Biological Activity

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound's unique structure imparts significant potential for various applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₂S₃

- CAS Number : 97503-12-3

- Molecular Weight : Not specified in available literature.

The compound features a five-membered ring containing nitrogen and sulfur, which contributes to its reactivity and biological properties. The presence of the tert-nonyldithio group enhances its lipophilicity, potentially improving its ability to permeate biological membranes.

The biological activity of 1,3,4-thiadiazole derivatives is primarily attributed to their ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : Many thiadiazole compounds inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects and potential applications as anti-platelet agents .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens. Its mechanism often involves disrupting cellular processes or inhibiting essential metabolic pathways in bacteria and fungi .

Antimicrobial Properties

- Antibacterial Activity : Research indicates that 1,3,4-thiadiazole derivatives show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have been tested against multi-drug resistant strains with promising results .

- Antifungal Activity : The derivative has demonstrated potent antifungal effects against various fungal species, including clinical isolates resistant to conventional antifungals. Studies suggest that these compounds may inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase .

- Antiviral Properties : Some studies have indicated potential antiviral activities, although further research is required to fully elucidate these effects.

Anticancer Activity

1,3,4-Thiadiazole derivatives are being investigated for their anticancer properties. They appear to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Study on Antifungal Efficacy

A study conducted by researchers evaluated a series of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols for their antifungal activity. Among these, one compound (C1) exhibited remarkable potency against pathogenic fungi while maintaining low toxicity to human cells. The study highlighted the need for new antifungal agents due to the limitations of existing treatments .

Evaluation of Anti-inflammatory Effects

Another research effort focused on synthesizing novel derivatives of thiadiazole to assess their anti-inflammatory properties. The results indicated that some compounds effectively inhibited COX enzymes and showed promise as new anti-inflammatory drugs .

Comparative Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | Significant against MDR strains | Enzyme inhibition; disruption of cellular processes |

| Antifungal | Potent against resistant fungi | Inhibition of ergosterol biosynthesis |

| Anticancer | Induces apoptosis | Inhibition of cell proliferation pathways |

| Anti-inflammatory | Effective COX inhibition | Reduces inflammation and pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.